(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
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Overview
Description
(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-bromobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is used as an intermediate in the synthesis of more complex organic molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-[2-(4-bromophenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E)-3-(4-fluorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E)-3-(4-methylphenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
Uniqueness
The uniqueness of (2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H10BrClN2O2 |
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Molecular Weight |
365.61 g/mol |
IUPAC Name |
(Z)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C15H10BrClN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9-,19-18? |
InChI Key |
WIROJPYUIWOXJR-IXFCOJHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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